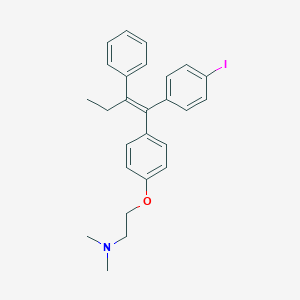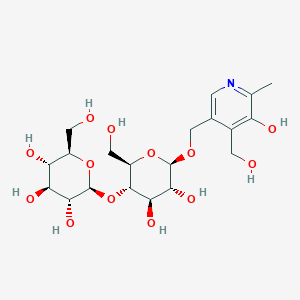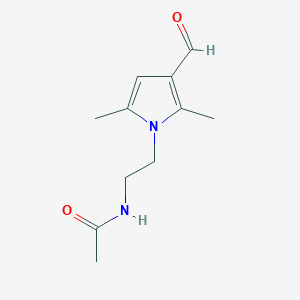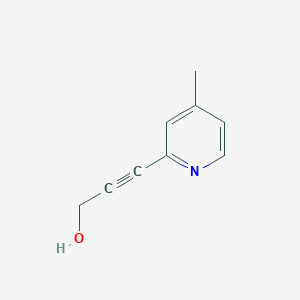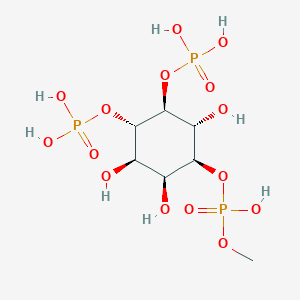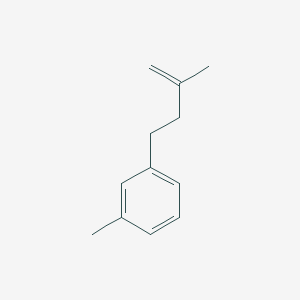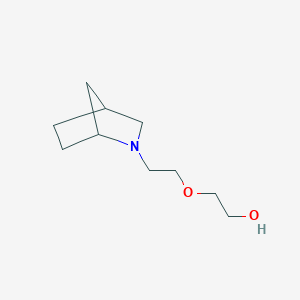
Ethanol, 2-(2-(2-azabicyclo(2.2.1)hept-2-yl)ethoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanol, 2-[2-(2-azabicyclo[2.2.1]hept-2-yl)ethoxy]- is a chemical compound with the molecular formula C10H19NO2. It is known for its unique bicyclic structure, which includes a 2-azabicyclo[2.2.1]heptane moiety. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2-[2-(2-azabicyclo[2.2.1]hept-2-yl)ethoxy]- typically involves the reaction of 2-azabicyclo[2.2.1]heptane with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Ethanol, 2-[2-(2-azabicyclo[2.2.1]hept-2-yl)ethoxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the hydroxyl group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Ether derivatives.
Wissenschaftliche Forschungsanwendungen
Ethanol, 2-[2-(2-azabicyclo[2.2.1]hept-2-yl)ethoxy]- is utilized in various scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethanol, 2-[2-(2-azabicyclo[2.2.1]hept-2-yl)ethoxy]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2-Azabicyclo[2.2.1]hept-2-yl)ethanol
- 3-Ethoxy-2-azabicyclo[2.2.2]oct-2-ene
- exo-3-Azabicyclo[3.1.0]hexane-6-methanol
Uniqueness
Ethanol, 2-[2-(2-azabicyclo[2.2.1]hept-2-yl)ethoxy]- is unique due to its specific bicyclic structure and the presence of both an ethoxy and an ethanol group. This combination of functional groups and structural features imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Eigenschaften
CAS-Nummer |
116230-20-7 |
|---|---|
Molekularformel |
C10H19NO2 |
Molekulargewicht |
185.26 g/mol |
IUPAC-Name |
2-[2-(2-azabicyclo[2.2.1]heptan-2-yl)ethoxy]ethanol |
InChI |
InChI=1S/C10H19NO2/c12-4-6-13-5-3-11-8-9-1-2-10(11)7-9/h9-10,12H,1-8H2 |
InChI-Schlüssel |
XHCXVEOOEJMFIP-UHFFFAOYSA-N |
SMILES |
C1CC2CC1CN2CCOCCO |
Kanonische SMILES |
C1CC2CC1CN2CCOCCO |
| 116230-20-7 | |
Piktogramme |
Corrosive; Irritant; Health Hazard |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Carbamic acid,[(ethenyldimethylsilyl)methyl]-,methyl ester(9ci)](/img/structure/B51899.png)
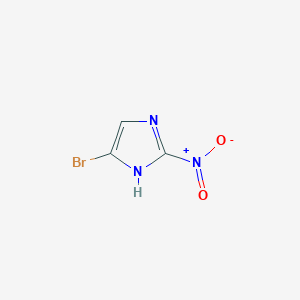
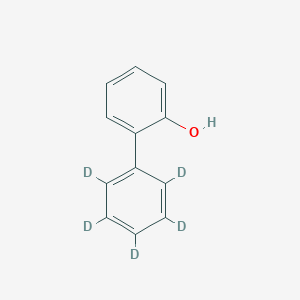

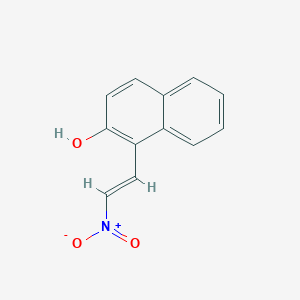
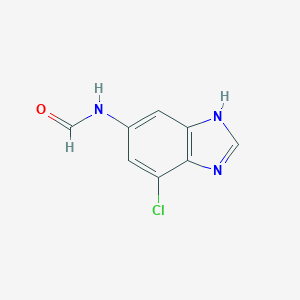
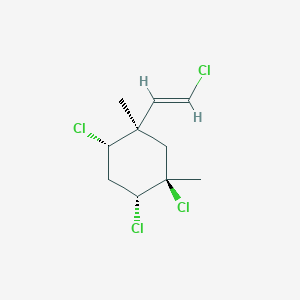
![Ethyl 4-[(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanoate](/img/structure/B51911.png)
